Zinc diisooctyl dithiophosphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
15674-76-7 |
|---|---|
Molecular Formula |
C32H68O4P2S4Zn |
Molecular Weight |
772.5 g/mol |
IUPAC Name |
zinc;bis(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C16H35O2PS2.Zn/c2*1-15(2)11-7-5-9-13-17-19(20,21)18-14-10-6-8-12-16(3)4;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
SXYOAESUCSYJNZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Color/Form |
Pale yellow liquid. |
density |
1.10 (at 15.6/15.6 °C). |
flash_point |
320 °F (min), open cup |
physical_description |
Water or Solvent Wet Solid; Liquid Pale yellow liquid; [HSDB] |
solubility |
Insoluble in water, soluble in hydrocarbon solvents. Soluble in oil and grease./Zinc O,O-Diisoalkyl Dithiophosphates/ |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Zinc Diisooctyl Dithiophosphate
Two-Step Synthesis Approach
The preparation of this compound generally follows a two-step reaction:
- Step 1: Synthesis of diisooctyl dithiophosphoric acid by reacting phosphorus pentasulfide (P₂S₅) with isooctanol.
- Step 2: Neutralization of diisooctyl dithiophosphoric acid with zinc oxide (ZnO) to form this compound.
This method is supported by multiple sources and patents, with variations in reaction conditions and additives.
Detailed Process Description
Preparation of Diisooctyl Dithiophosphoric Acid
- Phosphorus pentasulfide is dispersed in a portion of isooctanol, forming a slurry.
- Additional isooctanol is gradually added while maintaining the temperature between 90–100 °C.
- The reaction proceeds for 0.5–2 hours to yield diisooctyl dithiophosphoric acid.
- The reaction mixture is then filtered to remove solids and vacuum dried to remove water and hydrogen sulfide byproducts.
Reaction with Zinc Oxide
- Zinc oxide is dispersed in isooctanol to form a slurry, typically heated to 50–65 °C.
- The diisooctyl dithiophosphoric acid is mixed with the zinc oxide slurry in a closed reactor.
- The reaction temperature is maintained between 95–110 °C for 1–2 hours.
- Water generated during the reaction is removed under vacuum.
- The product is filtered directly without the use of solvents or accelerators like glacial acetic acid, reducing environmental pollution and improving product purity.
Process Parameters and Ratios
| Parameter | Typical Value/Range |
|---|---|
| Temperature (Step 1) | 90–100 °C |
| Reaction time (Step 1) | 0.5–2 hours |
| Temperature (Step 2) | 95–110 °C |
| Reaction time (Step 2) | 1–2 hours |
| Mass ratio: first isooctanol to phosphorus pentasulfide | 0.4–0.6 : 1 |
| Mass ratio: diisooctyl dithiophosphoric acid to zinc oxide | 0.5–2 : 1 |
| Zinc oxide activity | >5 °C/min (decomposition rate) |
Advantages of the Described Method
- No use of accelerators such as glacial acetic acid, avoiding residual acid contamination.
- No addition of base oils or flux oils during synthesis, resulting in higher effective content.
- Direct filtration without solvent centrifugation reduces environmental impact.
- Closed reactor operation maintains moisture and improves reaction efficiency.
- The final product typically has a pH value above 6.4, indicating low acidity and improved stability.
Alternative Preparation Method Using Ammonia Promoter
A Chinese patent describes a novel method involving the use of concentrated ammonia water as a promoter to improve product quality:
- Dialkyl dithiophosphoric acid is reacted with zinc oxide at ambient temperature (40–50 °C).
- Concentrated ammonia water (27–28% by weight) is added during the reaction to accelerate zinc oxide neutralization.
- The mixture is stirred for 1 hour at 40–50 °C, then heated to 90–100 °C for 2 hours to complete dehydration.
- After cooling, the product is purified by dilution, centrifugation, and solvent removal.
- The ammonia promoter improves pH (6–7) and reduces color intensity compared to traditional methods.
Summary Table of Preparation Methods
Research Results and Analysis
- The two-step method without accelerators yields a product with pH > 6.4, indicating low acidity, which is beneficial for lubricant stability.
- Avoiding glacial acetic acid and base oils during synthesis results in higher active content and less contamination.
- Using zinc oxide slurry rather than solid ZnO enhances dispersion and reaction completeness.
- Closed reactor systems improve moisture retention and reaction speed.
- The ammonia-promoted method achieves similar or better product quality with improved pH and color, suggesting better overall performance.
Chemical Reactions Analysis
Hydrolysis Reactions
ZDDP undergoes hydrolysis in aqueous environments, regenerating dithiophosphoric acid and zinc hydroxide:
This reaction is reversible and pH-dependent, with faster degradation observed in acidic or alkaline conditions .
Oxidation and Thermal Decomposition
Under high-temperature, high-pressure conditions (e.g., engine environments), ZDDP decomposes to form a protective tribofilm:
-
Primary decomposition pathway :
-
Key products : Zinc sulfide (ZnS), zinc polyphosphates, and sulfur-containing compounds .
Table 2: Thermal Stability Data
| Temperature (°C) | Decomposition Products | Application Impact |
|---|---|---|
| 120–150 | Partial ligand dissociation | Reduced anti-wear performance |
| >200 | ZnS and polyphosphate formation | Enhanced film formation |
Reactivity with Additives
ZDDP interacts with other lubricant additives, such as detergents and dispersants:
-
Calcium sulfonates : Compete for surface adsorption, reducing ZDDP’s anti-wear efficiency .
-
MoDTC (Molybdenum dithiocarbamate) : Synergistic effects improve friction reduction .
Environmental and Biological Reactions
-
Aquatic toxicity : ZDDP exhibits moderate toxicity to fish (LC50 = 40 mg/L) and algae (EL50 = 0.036 mg/L) .
-
Soil degradation : Microbial action breaks ZDDP into phosphate and sulfate ions, with a half-life of 30–60 days in aerobic conditions .
Reaction with Ammonia
Industrial methods use ammonia to enhance reaction kinetics and product homogeneity:
This step facilitates uniform zinc hydroxide dispersion, improving ZDDP purity .
Key Mechanistic Insights
Scientific Research Applications
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | Light yellow to amber liquid |
| Density (kg/m³) | 1060.0 - 1150.0 |
| Flash Point (°C) | ≥180 |
| Sulfur Content (mass%) | 12.00 - 18.00 |
| Phosphorus Content (mass%) | 6.50 - 8.80 |
| Zinc Content (mass%) | 8.00 - 10.50 |
| pH Value | ≥5.30 |
Industrial Applications
Zinc diisooctyl dithiophosphate is primarily used in the formulation of various lubricants and oils:
- Engine Oils : Blended into medium and high-grade diesel engine oils to enhance performance and longevity.
- Hydraulic Oils : Incorporated into anti-wear hydraulic oils to improve efficiency and reduce wear.
- Marine Engine Oils : Utilized in medium-speed marine engine oils to protect against corrosion and wear.
Research Findings
Several studies have documented the effectiveness of this compound in reducing wear and enhancing lubrication properties:
- Anti-Wear Properties : Research indicates that this compound significantly reduces wear in lubricating oils compared to traditional zinc dialkyl dithiophosphate formulations, particularly at lower treat rates .
- Corrosion Inhibition : The compound has been shown to serve as an effective corrosion inhibitor in metal surface treatments, improving the longevity of machinery .
- Oxidation Resistance : Its ability to inhibit oxidation makes it a valuable additive in formulations for both industrial and consumer lubricants .
Case Study 1: Engine Oil Formulation
In a comparative study of engine oil formulations, the inclusion of this compound resulted in a marked improvement in anti-wear performance over conventional additives. The study demonstrated that formulations with this compound maintained viscosity stability and reduced engine wear significantly over prolonged testing periods.
Case Study 2: Hydraulic Systems
A case study involving hydraulic systems highlighted the effectiveness of this compound as an anti-wear agent. The study found that hydraulic fluids containing this additive exhibited lower wear rates on pumps and valves, leading to extended service life and reduced maintenance costs.
Mechanism of Action
The primary mechanism by which zinc diisooctyl dithiophosphate exerts its effects is through the formation of a protective tribofilm on metal surfaces. This tribofilm is composed of zinc phosphate and other reaction products, which act as a barrier to reduce wear and prevent oxidation. The formation of this tribofilm is driven by applied shear stress and temperature, which promote the decomposition of the compound and the subsequent reaction with the metal surface .
Comparison with Similar Compounds
Zinc Diisobutyl Dithiophosphate
- Molecular Formula : C₁₆H₃₆O₄P₂S₄Zn (MW: 548.038 g/mol) .
- Structure : Features shorter, branched isobutyl groups (C₄H₉).
- Performance :
- Thermal Stability : Lower than ZDDP due to shorter alkyl chains, leading to earlier decomposition at elevated temperatures .
- Tribological Properties : Exhibits higher reactivity in forming anti-wear films but may degrade faster under prolonged thermal stress .
- Applications : Commonly used in low- to mid-temperature lubricants, such as transmission fluids .
Zinc Di(2-Ethylhexyl) Dithiophosphate
- Structure : Linear 2-ethylhexyl chains (C₈H₁₇).
- Performance :
Zinc Di(n-Octyl) Dithiophosphate
- Structure : Linear n-octyl chains (C₈H₁₇).
- Performance :
Key Research Findings
Tribological Performance
- ZDDP reduces friction coefficients by 56.7–62.7% in modified silicone oils, outperforming phosphate-terminated analogs (e.g., diisooctyl phosphate) due to sulfur-enhanced film formation .
- Secondary ZDDPs (branched alkyl chains) generate thicker anti-wear films (~100 nm) compared to primary analogs (linear chains, ~50 nm), as confirmed by SEM-EDS studies .
Thermal and Oxidative Stability
- Branched alkyl chains in ZDDP delay decomposition by 20–30°C compared to linear or short-chain analogs (e.g., diisobutyl derivatives) .
- Antioxidant efficacy is chain-length-dependent: ZDDP (C₈) inhibits oxidation more effectively than di(n-decyl) derivatives (C₁₀) due to optimal alkyl-to-zinc ratio .
Data Table: Comparative Properties of Zinc Dithiophosphates
Biological Activity
Zinc diisooctyl dithiophosphate (ZDDP) is a widely used compound in lubrication and automotive industries, primarily known for its anti-wear and antioxidant properties. This article explores its biological activity, focusing on its interactions in biological systems, potential neurotoxic effects, and environmental persistence.
Chemical Structure and Properties
ZDDP is an organophosphorus compound characterized by the presence of zinc and dithiophosphate groups. Its general formula can be represented as:
where represents the alkyl groups, typically derived from isooctanol in the case of diisooctyl dithiophosphate. This structure contributes to its unique physicochemical properties, including solubility and reactivity.
1. Neurotoxicity
Research has indicated that ZDDP and similar organophosphates can affect neurotransmitter levels in the brain. A study highlighted that exposure to diethyl dithiophosphate, a metabolite of ZDDP, impaired glutamate transport in glial cells, leading to potential neurotoxic outcomes. This impairment could contribute to neurodegenerative diseases by disrupting neuronal-glial interactions critical for maintaining synaptic health .
2. Environmental Persistence
ZDDP exhibits significant persistence in the environment, with studies showing a biodegradation half-life exceeding 182 days in water and soil. This persistence raises concerns regarding its accumulation and potential ecological impacts, particularly on aquatic life . The U.S. EPA categorizes ZDDP as having a high level of persistence, indicating that it may pose long-term risks to ecosystems .
3. Tribological Performance
ZDDP is primarily utilized as a lubricant additive due to its ability to form protective tribofilms on metal surfaces. These films significantly reduce friction and wear in mechanical systems. The biological activity related to this application includes the potential for leaching into surrounding environments, where it may interact with biological organisms .
Case Study 1: Neurotoxic Effects
In an empirical study involving chick cerebellar glial cultures, exposure to diethyl dithiophosphate resulted in a marked decrease in [3H] d-Aspartate transport, indicating significant neurotoxic effects on glial cells. This study underscores the need for caution regarding the use of ZDDP in environments where it may leach into water sources .
Case Study 2: Environmental Impact Assessment
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Qu et al., 2015 | Synergistic effects with ionic liquids improve tribological performance | Potential for enhanced lubrication but raises questions about environmental interactions |
| Toops et al., 2017 | Characterization of aged samples showed different reactivity patterns | Indicates varying impacts on environmental chemistry based on lubricant aging |
| Landauer et al., 2016 | Impacts on glutamate transport suggest neurotoxicity | Highlights risks associated with prolonged exposure to organophosphates |
Q & A
Q. How to design experiments to evaluate the synergistic effects of ZDDP with other lubricant additives?
Methodological Answer: Use a 2³ factorial design to systematically vary factors such as base stock type, dispersant concentration, and ZDDP levels. Analyze interactions using ANOVA to identify synergistic or antagonistic effects. For example, a high/low matrix can isolate the impact of ZDDP on wear prevention under controlled mechanical stress .
Q. What methodologies are recommended for identifying and quantifying ZDDP in complex lubricant formulations?
Methodological Answer: High-performance thin-layer chromatography (HPTLC) coupled with UV absorption (220 nm) and fluorescence detection provides rapid separation. Confirm structural identity using mass spectrometry (MS) and infrared spectroscopy (IR), particularly for distinguishing ZDDP from other dithiophosphate derivatives .
Q. How to characterize the thermal decomposition pathways of ZDDP under controlled conditions?
Methodological Answer: Employ in situ attenuated total reflectance Fourier-transform infrared (ATR FTIR) spectroscopy to monitor real-time decomposition. Thermal degradation typically produces zinc polyphosphate and alkane byproducts, confirmed via imaging X-ray photoelectron spectroscopy (XPS) .
Advanced Research Questions
Q. What advanced techniques are used to correlate the mechanical properties of ZDDP-derived tribofilms with their anti-wear performance?
Methodological Answer: Combine nanoindentation (to measure hardness/modulus) with atomic force microscopy (AFM) for nanoscale topography mapping. Cross-reference with XPS chemical state analysis to link tribofilm composition (e.g., phosphate chain length) to wear resistance .
Q. How to differentiate between thermal and mechanochemically induced decomposition mechanisms of ZDDP?
Methodological Answer: Conduct combinatorial experiments using a tribometer to apply controlled shear stress alongside thermal aging (e.g., 100–150°C). Analyze reaction products via time-of-flight secondary ion mass spectrometry (ToF-SIMS) to distinguish thermally generated polyphosphates from mechanochemically fragmented species .
Q. What experimental approaches are used to establish occupational exposure limits for ZDDP during laboratory handling?
Q. How to resolve contradictions in reported ZDDP degradation products across different experimental setups?
Methodological Answer: Use multi-technique surface analysis (e.g., XPS, ToF-SIMS) under standardized tribological conditions (temperature, shear rate). For instance, reconcile discrepancies in phosphate chain length by isolating environmental variables such as oxygen availability or mechanical stress intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
